N-allyl-3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indoles are versatile and common nitrogen-based heterocyclic scaffolds frequently used in the synthesis of various organic compounds . They are important due to their biological and pharmaceutical activities . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple fused heterocyclic scaffolds . Unfortunately, specific structural analysis for this compound is not available in the literature I have access to.Scientific Research Applications
Synthesis and Structural Analysis
- Research has explored the synthesis of 5H-pyrimido[5,4-b]indole derivatives, including those with structural similarities to N-allyl-3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide. These derivatives are synthesized using methyl 3-amino-1H-indole-2-carboxylates, leading to the formation of 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones, among others (Shestakov et al., 2009).
Potential Biological Activity
- Another study has prepared a compound structurally related to this compound, which shows a fragment similar to Brequinar, a compound used in SARS-CoV-2 treatment trials. This highlights the potential antiviral applications of these compounds (Manolov, Ivanov, & Bojilov, 2020).
Anti-inflammatory Properties
- Research on N-pyridinyl(methyl)indolylpropanamides, similar in structure to this compound, has indicated their potential as non-acidic NSAIDs. These compounds, such as N3-pyridinylmethyl-[1(4-chlorobenzyl-5-chloroindol-3-yl)propanamide, have shown significant anti-inflammatory activity (Dassonville et al., 2008).
Antiviral and Anticancer Applications
- The synthesis of 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, which shares a core structure with this compound, has been studied. This compound has shown nanomolar inhibitory activity against Hepatitis B virus, suggesting potential antiviral applications (Ivashchenko et al., 2019).
Herbicidal Activity
- Compounds like 3-(7-fluoro-3-oxo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione have shown promising herbicidal activities. These compounds, structurally related to this compound, have been identified as effective inhibitors of protoporphyrinogen oxidase, a key enzyme in plant metabolism (Wang et al., 2017).
Future Directions
Indole-based compounds have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Future research could focus on synthesizing and studying the properties of “N-allyl-3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide” and similar compounds.
Properties
IUPAC Name |
3-(8-fluoro-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-prop-2-enylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O2/c1-2-6-18-13(22)5-7-21-9-19-14-11-8-10(17)3-4-12(11)20-15(14)16(21)23/h2-4,8-9,20H,1,5-7H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEHCIUHINLJOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CCN1C=NC2=C(C1=O)NC3=C2C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.